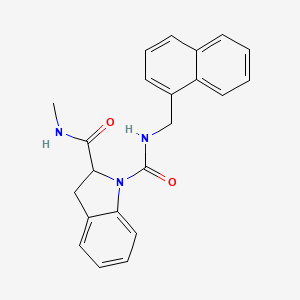

N2-methyl-N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N2-methyl-N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide” is a chemical compound that is not widely studied or characterized. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Molecular Structure Analysis

Indoline, the core structure of the compound, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

Research has demonstrated the utility of naphthalene derivatives in organic synthesis. For example, Nemoto et al. (2016) explored the Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles, including modifications with naphthalen-1-yl isocyanate to afford N-naphthalen-1-ylindole-3-carboxamides. This method showcases the versatility of naphthalene derivatives in synthesizing indole-based compounds with potential for diverse applications (Nemoto et al., 2016).

Material Science and Sensor Technology

Naphthalene derivatives have found applications in material science, particularly in the development of sensors. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their utility in colorimetric sensing of fluoride anions. The study highlights the potential of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

Fluorescence and Photophysical Studies

The photophysical properties of naphthalene derivatives make them candidates for fluorescent probes. Pereira et al. (2010) synthesized new indole derivatives from naphthalene-based compounds, evaluating their response towards fluoride ions. Their findings suggest applications in developing fluorescent probes for selective ion detection, highlighting the importance of naphthalene derivatives in creating sensitive and selective sensors for environmental and biological applications (Pereira et al., 2010).

Anticancer Activity

Salahuddin et al. (2014) conducted a study on naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-benzimidazole derivatives for their anticancer activity. Their research provides insight into the therapeutic potential of naphthalene derivatives in oncology, opening avenues for the development of novel anticancer drugs (Salahuddin et al., 2014).

Eigenschaften

IUPAC Name |

2-N-methyl-1-N-(naphthalen-1-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-23-21(26)20-13-16-8-3-5-12-19(16)25(20)22(27)24-14-17-10-6-9-15-7-2-4-11-18(15)17/h2-12,20H,13-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILYXPSXWHYLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2800747.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)

![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)

![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)